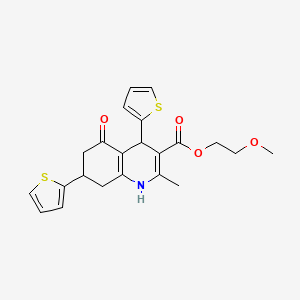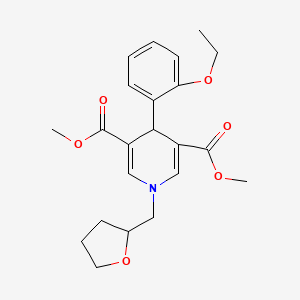![molecular formula C17H14BrN3O2S B11632933 3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11632933.png)
3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(E)-(3-bromo-4-hidroxifenil)metiliden]amino}-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona es un complejo compuesto orgánico que ha despertado interés en varios campos científicos debido a su estructura única y sus potenciales aplicaciones. Este compuesto presenta una combinación de elementos aromáticos y heterocíclicos, lo que lo convierte en un candidato versátil para la investigación en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-{[(E)-(3-bromo-4-hidroxifenil)metiliden]amino}-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la condensación de 3-bromo-4-hidroxibenzaldehído con 5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base adecuada como hidróxido de sodio o carbonato de potasio, y la mezcla se refluja para facilitar la formación del producto deseado.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, los principios generales de la síntesis orgánica a gran escala se aplican. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, utilizando reactivos de grado industrial y empleando técnicas como la cristalización y la cromatografía para la purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
3-{[(E)-(3-bromo-4-hidroxifenil)metiliden]amino}-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo imina se puede reducir para formar una amina.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan generalmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo emplean reactivos como azida de sodio (NaN3) o tiourea.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo produce una cetona, mientras que la reducción del grupo imina da como resultado una amina.
Aplicaciones Científicas De Investigación
3-{[(E)-(3-bromo-4-hidroxifenil)metiliden]amino}-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-{[(E)-(3-bromo-4-hidroxifenil)metiliden]amino}-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización aguas abajo. Por ejemplo, puede inhibir la actividad de ciertas quinasas, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- 3-{[(E)-(3-cloro-4-hidroxifenil)metiliden]amino}-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona
- 3-{[(E)-(3-fluoro-4-hidroxifenil)metiliden]amino}-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona
Singularidad
La singularidad de 3-{[(E)-(3-bromo-4-hidroxifenil)metiliden]amino}-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidin-4(3H)-ona radica en su patrón de sustitución específico, que puede influir significativamente en su reactividad química y actividad biológica. La presencia del átomo de bromo, por ejemplo, puede aumentar su afinidad de unión a ciertas dianas moleculares en comparación con sus análogos cloro o flúor.
Propiedades
Fórmula molecular |
C17H14BrN3O2S |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
3-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H14BrN3O2S/c18-12-7-10(5-6-13(12)22)8-20-21-9-19-16-15(17(21)23)11-3-1-2-4-14(11)24-16/h5-9,22H,1-4H2/b20-8+ |
Clave InChI |
IOPFEDYMVREMJX-DNTJNYDQSA-N |
SMILES isomérico |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC(=C(C=C4)O)Br |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC(=C(C=C4)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B11632859.png)
![methyl 2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11632862.png)
![4-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11632863.png)
![2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632870.png)

![Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11632882.png)
![4-({4-hydroxy-2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632899.png)
![Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium](/img/structure/B11632902.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11632918.png)
![Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11632923.png)
![dimethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11632924.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632929.png)
![(6Z)-5-imino-3-phenyl-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632931.png)
